molecular formula C16H12FNO6S B2624930 4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene CAS No. 2419121-53-0

4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene

Cat. No. B2624930
CAS RN: 2419121-53-0
M. Wt: 365.33
InChI Key: WYMICVPHCAMVNH-UHFFFAOYSA-N
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Description

4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of nitrobenzene and has been found to be useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound may reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been found to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene in lab experiments is its potential applications in various fields of research. This compound has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it useful in the study of various diseases. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cells, and caution should be exercised when using this compound in lab experiments.

Future Directions

There are many future directions for the study of 4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene. One area of research could be the development of new drugs based on this compound. It has been found to have potential applications in the treatment of various diseases, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research could be the study of the mechanism of action of this compound. Although the mechanism of action is not fully understood, further research could lead to a better understanding of how this compound works and how it can be used to treat various diseases. Finally, future research could focus on the development of new synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene can be achieved through a multistep process. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-hydroxyprop-2-enal in the presence of a base to form 4-[(E)-3-(4-fluorosulfonyloxyphenyl)prop-2-enoyl]phenol. The second step involves the nitration of 4-[(E)-3-(4-fluorosulfonyloxyphenyl)prop-2-enoyl]phenol using nitric acid to form this compound.

Scientific Research Applications

4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-[(E)-3-(4-fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO6S/c1-11-2-6-13(10-15(11)18(20)21)16(19)9-5-12-3-7-14(8-4-12)24-25(17,22)23/h2-10H,1H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMICVPHCAMVNH-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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